Cas no 84-39-9 ((12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline)

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline structure
84-39-9 structure
상품 이름:(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
CAS 번호:84-39-9
MF:C19H17NO4
메가와트:323.342585325241
CID:1822822
PubChem ID:697545

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 화학적 및 물리적 성질

이름 및 식별자

    • (12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
    • Stylopine
    • STYLOPINE, (-)-(P)
    • (+/-)-7,8,13,13a-tetrahydrocoptisine
    • (+/-)stylopine
    • (+/-)-stylopine
    • dl-Tetrahydrocoptisine
    • tetrahydrocoptisine
    • 2,3:9,10-Bis(methylenedioxy)-(-)-tetrahydroberberine
    • Stylopin
    • l-Stylopine
    • l-Tetrahydrocoptisine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine (ACI)
    • 13aα-Berbine, 2,3:9,10-bis(methylenedioxy)- (8CI)
    • 4H-Bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine, 6,7,12b,13-tetrahydro-, (S)- (ZCI)
    • (-)-Stylopine
    • (-)-Tetrahydrocoptisine
    • (S)-(-)-Stylopine
    • (S)-Stylopine
    • Stylopine, (-)-
    • Q27102969
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-(1,3)dioxolo(4,5-g)(1,3)dioxolo(4',5':7,8)isoquino(3,2-a)isoquinoline
    • HY-N0924B
    • C05175
    • (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • CS-0083712
    • 2,3:9,10-Bis(methylenedioxy)-13a-alpha-berbine
    • 6,7,12b,13e-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • 13Aalpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • 6, 7, 12b, 13e-tetrahydro-4H-bis [1, 3]benzodioxolo[5, 6-a:4' , 5' -g] quinolizine
    • STYLOPINE, (+/-)-(P)
    • stylopine, (S)-isomer
    • 84-39-9
    • 6,7,12b,13e-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • DTXSID001004259
    • NS00094097
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (S)-
    • CHEMBL1922602
    • (-)-Stylopine (Tetrahydrocoptisine)
    • CHEBI:18285
    • NSC-110382
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinoline
    • 4H-BIS(1,3)BENZODIOXOLO(5,6-A:4',5'-G)QUINOLIZINE, 6,7,12B,13-TETRAHYDRO-, (12BS)-
    • 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
    • SCHEMBL18891073
    • 6, 7, 12b, 13e-tetrahydro-4H-bis (1, 3)benzodioxolo(5, 6-a:4', 5'-g) quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • (+)-Stylopine
    • J0JS75Q12Z
    • AKOS000277993
    • FS-7018
    • AKOS016023688
    • STYLOPINE [MI]
    • 13a-alpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Stylopine (VAN)
    • 13A.ALPHA.-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Coptisine, tetrahydro-
    • NSC 404529
    • (S)-Stylopin
    • UNII-J0JS75Q12Z
    • Berbine, 2,3:9,10-bis(methylenedioxy)-, (+-)-
    • SCHEMBL14703887
    • (+-)-Stylopine
    • NSC 110382
    • (R)-stylopine
    • (1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • NS00094094
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (+-)-
    • Q27280991
    • (+-)-Tetrahydrocoptisine
    • DA-78066
    • 인치: 1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
    • InChIKey: UXYJCYXWJGAKQY-HNNXBMFYSA-N
    • 미소: [C@@H]12CC3C=CC4OCOC=4C=3CN1CCC1=CC3OCOC=3C=C21

계산된 속성

  • 정밀분자량: 323.11600
  • 동위원소 질량: 323.116
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 502
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 40.2A^2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 206-207 ºC
  • 비등점: 466.6°C at 760 mmHg
  • 플래시 포인트: 142.5°C
  • 굴절률: 1.722
  • 용해도: Insuluble (3.9E-3 g/L) (25 ºC),
  • PSA: 40.16000
  • LogP: 2.73740
  • 증기압: 0.0±1.2 mmHg at 25°C

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 보안 정보

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChromaDex Standards
ASB-00019368-025-25mg
STYLOPINE,
84-39-9 99.5%
25mg
$985.00 2023-10-25
A2B Chem LLC
AH54128-5mg
STYLOPINE, (+/-)-(P)
84-39-9 95%
5mg
$1060.00 2024-04-19
ChromaDex Standards
ASB-00019368-010-10mg
STYLOPINE,
84-39-9 99.5%
10mg
$460.00 2023-10-25

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Solvents: Dichloromethane
1.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
참조
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

합성회로 3

반응 조건
1.1 Solvents: Formic acid ;  7.5 min, 80 °C
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen Solvents: Dichloromethane
2.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
참조
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

합성회로 4

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  tert-Butyl methyl ether ;  5 min, 25 °C
2.1 Solvents: Formic acid ;  7.5 min, 80 °C
2.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen Solvents: Dichloromethane
3.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
참조
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

합성회로 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Catalysts: Aluminum chloride Solvents: Diethyl ether ;  0.5 h, 0 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.4 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

합성회로 7

반응 조건
1.1 Reagents: NADPH Catalysts: Synthase, (S)-stylopine (Eschscholzia californica clone #31 gene CYP719A3) Solvents: Water ;  30 min, pH 7.6, 30 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
참조
Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica
Ikezawa, Nobuhiro; et al, FEBS Journal, 2007, 274(4), 1019-1035

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Raw materials

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Preparation Products

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 관련 문헌

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:84-39-9)Stylopine
TBP04382
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의